molecular formula C19H17NO2 B14316663 4,4'-[(3-Aminophenyl)methylene]diphenol CAS No. 109811-59-8

4,4'-[(3-Aminophenyl)methylene]diphenol

Cat. No.: B14316663
CAS No.: 109811-59-8
M. Wt: 291.3 g/mol
InChI Key: LVZHTGZGDYWLHL-UHFFFAOYSA-N
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Description

4,4’-[(3-Aminophenyl)methylene]diphenol is an organic compound with the molecular formula C19H17NO2 It is a derivative of diphenol with an aminophenyl group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3-Aminophenyl)methylene]diphenol typically involves the reaction of 3-aminophenol with formaldehyde and phenol under acidic conditions. The reaction proceeds through a condensation mechanism where the aminophenyl group reacts with formaldehyde to form a methylene bridge, which subsequently reacts with phenol to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3-Aminophenyl)methylene]diphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4,4’-[(3-Aminophenyl)methylene]diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and resins.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 4,4’-[(3-Aminophenyl)methylene]diphenol involves its interaction with various molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenedianiline: Similar structure but with two amino groups instead of one aminophenyl group.

    Bisphenol A: Similar diphenol structure but with two phenol groups connected by a methylene bridge.

Properties

CAS No.

109811-59-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[(3-aminophenyl)-(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C19H17NO2/c20-16-3-1-2-15(12-16)19(13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,19,21-22H,20H2

InChI Key

LVZHTGZGDYWLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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